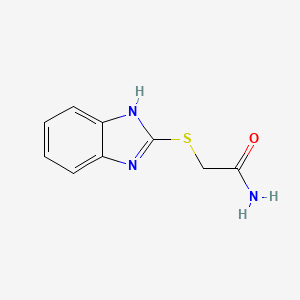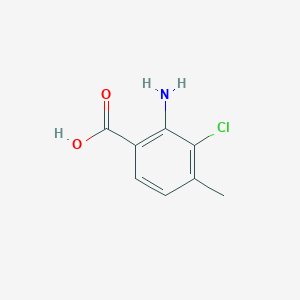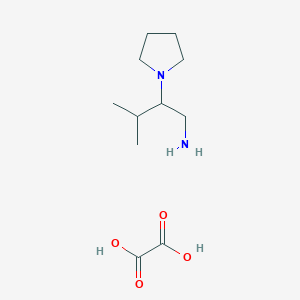
3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate” is a chemical compound with the CAS Number: 2034585-57-2 . It has a molecular weight of 246.31 and is a solid in physical form . The compound belongs to the class of organic compounds known as valine and derivatives .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H20N2.C2H2O4/c1-8(2)9(7-10)11-5-3-4-6-11;3-1(4)2(5)6/h8-9H,3-7,10H2,1-2H3;(H,3,4)(H,5,6) . This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 246.31 . The average mass is 170.252 Da and the monoisotopic mass is 170.141907 Da .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Reactions
3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate plays a significant role in synthetic chemistry, serving as a precursor or intermediate in the synthesis of complex molecules. Arylmethylidenefuranones, for instance, demonstrate the compound's involvement in reactions with various nucleophiles, highlighting its versatility in forming a wide array of cyclic and heterocyclic compounds including amides, pyrrolones, and benzofurans (Kamneva, Anis’kova, & Egorova, 2018). This showcases the compound's utility in generating pharmacologically relevant structures, underscoring its importance in drug discovery and development processes.
Food Chemistry and Flavor Analysis
In the domain of food chemistry, branched chain aldehydes, including compounds structurally related to 3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate, are critical in determining the flavor profiles of various food products. The production and breakdown pathways of these aldehydes from amino acids are crucial for controlling the formation of desired flavor compounds in both fermented and non-fermented food products (Smit, Engels, & Smit, 2009). Understanding these pathways enables the manipulation of food flavor profiles, enhancing the sensory attributes of food products.
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring, present in 3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate, is a common motif in medicinal chemistry, offering structural diversity and stereoelectronic properties beneficial for drug discovery. Pyrrolidine-containing compounds exhibit a broad spectrum of biological activities, making them valuable scaffolds in the search for new therapeutic agents. The review by Li Petri et al. (2021) emphasizes the pyrrolidine ring's versatility in medicinal chemistry, highlighting its incorporation into bioactive molecules with significant therapeutic potential across various disease states, including its role in enhancing molecular stereochemistry and contributing to the three-dimensional pharmacophore space (Li Petri et al., 2021).
Environmental Science and Sorption Technologies
In environmental science, the application of compounds related to 3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate extends to the development of sorbents for pollutant removal. Studies on sorption technologies, particularly those involving amine-functionalized materials, indicate their efficacy in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. Ateia et al. (2019) review the use of amine-containing sorbents, emphasizing their potential in addressing water contamination challenges through electrostatic interactions, hydrophobic interactions, and sorbent morphology considerations (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-2-pyrrolidin-1-ylbutan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.C2H2O4/c1-8(2)9(7-10)11-5-3-4-6-11;3-1(4)2(5)6/h8-9H,3-7,10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBQZAQVIZBKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)N1CCCC1.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

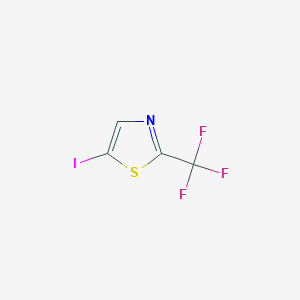
![{4-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}dimethylamine](/img/structure/B2852823.png)
![3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2852825.png)
![3-(2,4-dimethoxyphenyl)-N,N-diethyl-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2852826.png)
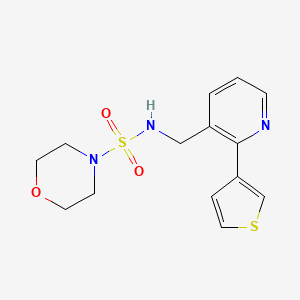
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide](/img/structure/B2852829.png)
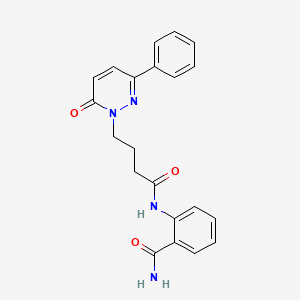
![4-[(Cyclopentylamino)sulfonyl]benzoic acid](/img/structure/B2852835.png)
![(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2852836.png)
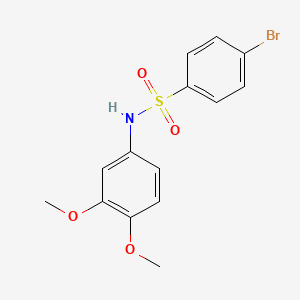
![N-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)cyclohexyl]prop-2-enamide](/img/structure/B2852838.png)
![Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2852840.png)
